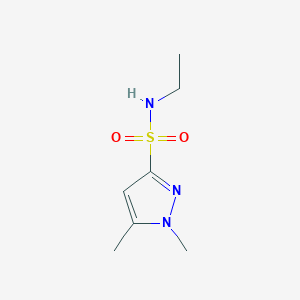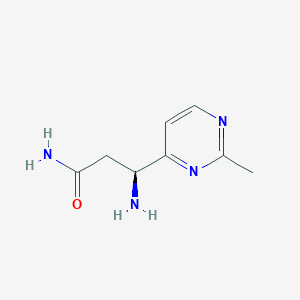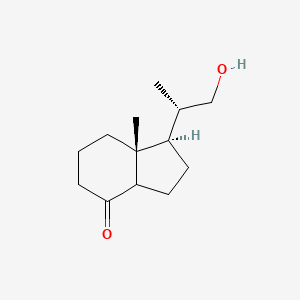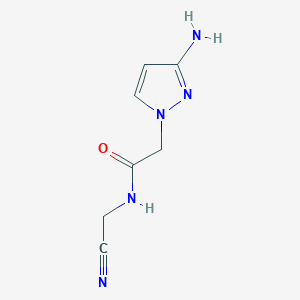![molecular formula C11H19N3 B13319218 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene is a complex organic compound with the molecular formula C11H19N3 and a molecular weight of 193.29 g/mol . This compound is characterized by its unique tricyclic structure, which includes three nitrogen atoms and a methyl group attached to the triazatricyclo framework.
Preparation Methods
The synthesis of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves multiple steps, typically starting with the preparation of the triazatricyclo core. The synthetic routes often include cyclization reactions, where precursors undergo ring-closing processes under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene can be compared with other similar compounds, such as:
11-Methyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodec-9-ene: This compound has a similar tricyclic structure but differs in the arrangement of the rings and the number of carbon atoms.
Other triazatricyclo compounds: These compounds share the triazatricyclo core but may have different substituents or ring structures, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific tricyclic arrangement and the presence of the methyl group, which can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
2-methyl-1,2,3,4,5a,6,7,8,9,9a-decahydropyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H19N3/c1-8-6-7-14-10-5-3-2-4-9(10)13-11(14)12-8/h8-10H,2-7H2,1H3,(H,12,13) |
InChI Key |
LMMNGGGWUTUYPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C3CCCCC3N=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


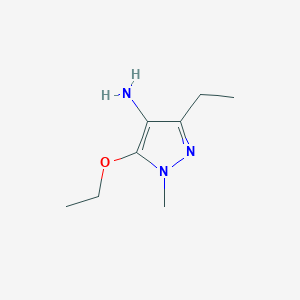
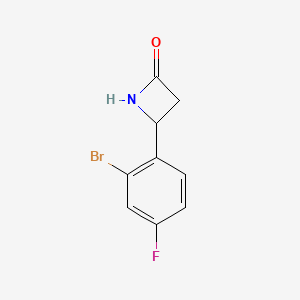

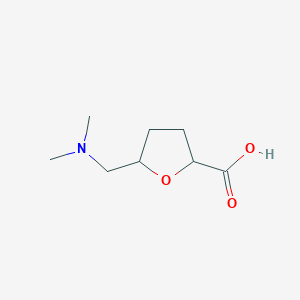
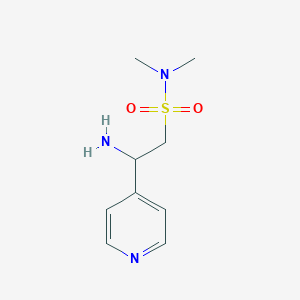

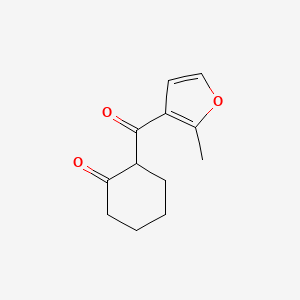
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
